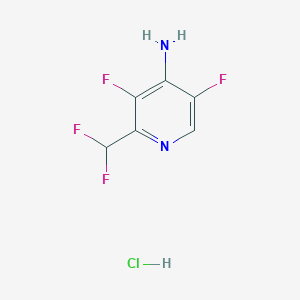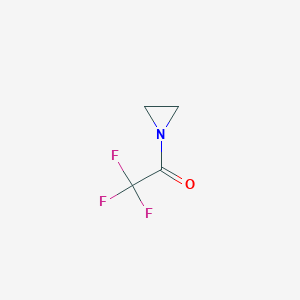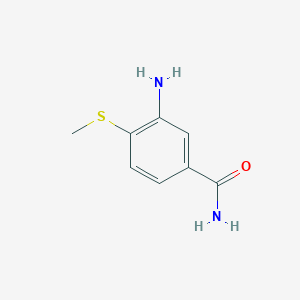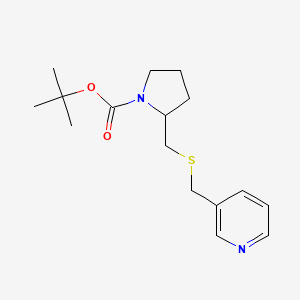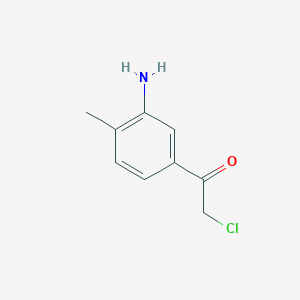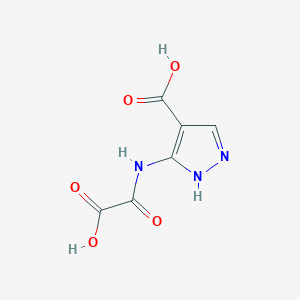
4-Amino-N-phenylbenzamide hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-phenylbenzamide hydrochloride is an organic compound that appears as a crystalline solid, typically ranging from pale yellow to brown in color. It is known for its excellent thermal stability and light resistance. This compound is soluble in certain organic solvents such as dimethyl sulfoxide and dichloromethane. It has a molecular formula of C13H12N2O and a molecular weight of 212.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-N-phenylbenzamide hydrochloride can be synthesized through the amidation reaction of aniline with p-hydroxybenzoic acid. The reaction is catalyzed by a base, typically under anhydrous conditions. The reaction conditions can be adjusted based on specific laboratory requirements .
Industrial Production Methods
In industrial settings, the synthesis of 4-Amino-N-phenylbenzamide hydrochloride often involves the direct condensation of benzoic acids and amines. This process can be enhanced using catalysts such as diatomite earth immobilized with Lewis acidic ionic liquids under ultrasonic irradiation. This method is advantageous due to its high yield, eco-friendliness, and the use of a recoverable catalyst .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-phenylbenzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group into a nitro group.
Reduction: The compound can be reduced to form corresponding amines using reducing agents.
Substitution: The amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and catalysts can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted benzamides .
Scientific Research Applications
4-Amino-N-phenylbenzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of compounds containing benzamide groups.
Biology: The compound is utilized in the study of electron transfer properties and as a component in conductive polymers.
Mechanism of Action
The mechanism of action of 4-Amino-N-phenylbenzamide hydrochloride involves its interaction with specific molecular targets and pathways. It exhibits electron transfer properties, making it useful in the study of semiconductor materials and conductive polymers. The compound’s antiviral activity is attributed to its ability to inhibit viral replication by targeting specific viral proteins .
Comparison with Similar Compounds
Similar Compounds
N-Phenylbenzamide: This compound has a similar structure but lacks the amino group at the para position.
4-Aminobenzanilide: Similar to 4-Amino-N-phenylbenzamide hydrochloride but without the hydrochloride salt form.
Uniqueness
4-Amino-N-phenylbenzamide hydrochloride is unique due to its excellent thermal stability, light resistance, and solubility in organic solvents. Its electron transfer properties and potential antiviral activity further distinguish it from other similar compounds .
Properties
Molecular Formula |
C13H13ClN2O |
|---|---|
Molecular Weight |
248.71 g/mol |
IUPAC Name |
4-amino-N-phenylbenzamide;hydrochloride |
InChI |
InChI=1S/C13H12N2O.ClH/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12;/h1-9H,14H2,(H,15,16);1H |
InChI Key |
HSWNUYUTWHHDBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


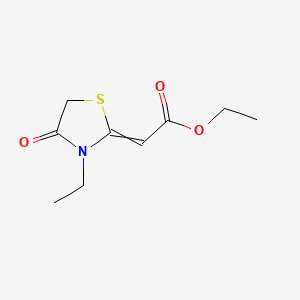

![2-Azabicyclo[3.3.1]nonan-7-one](/img/structure/B13959623.png)
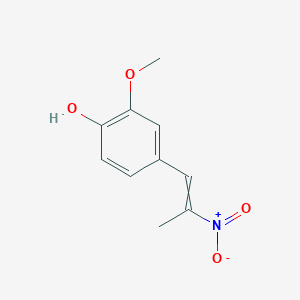
![Benzyl 7-(chloromethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13959644.png)
